molecular formula C13H18Cl2N2 B5732717 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane

1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane

Cat. No. B5732717
M. Wt: 273.20 g/mol
InChI Key: CYYNOFPULKEZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane, also known as Ro5-4864, is a synthetic compound that belongs to the family of benzodiazepine receptor ligands. It was initially developed as an anxiolytic drug, but later research has shown its potential in various scientific applications.

Scientific Research Applications

1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has been extensively studied for its potential in various scientific applications. It has been shown to have a high affinity for the peripheral benzodiazepine receptor (PBR), which is located in the outer mitochondrial membrane. PBRs have been implicated in various physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has been shown to modulate the activity of PBRs, which makes it a potential therapeutic agent for various diseases, including neurodegenerative disorders, cancer, and inflammatory diseases.

Mechanism of Action

1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane binds to the PBRs and modulates their activity, which leads to the activation of various signaling pathways. It has been shown to reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane also promotes mitochondrial function and reduces apoptosis by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neurons, astrocytes, and microglia. 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has also been shown to promote mitochondrial function and reduce apoptosis in various cell types. In animal models, 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has been shown to improve cognitive function, reduce neuroinflammation, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has several advantages for lab experiments. It is a well-characterized compound, and its synthesis method is well-established. 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has a high affinity for PBRs, which makes it a useful tool for studying the role of PBRs in various physiological and pathological processes. However, 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane also has some limitations. It has low solubility in water, which makes it difficult to use in some experiments. 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane also has a short half-life, which limits its use in in vivo studies.

Future Directions

1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has several potential future directions for research. It has been shown to have therapeutic potential in various diseases, including neurodegenerative disorders, cancer, and inflammatory diseases. Further research is needed to understand the exact mechanisms of action of 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane and its potential therapeutic applications. 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has also been shown to modulate the activity of PBRs, which are involved in various physiological and pathological processes. Further research is needed to understand the role of PBRs in these processes and the potential therapeutic applications of PBR ligands. Finally, 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has been shown to have neuroprotective effects in animal models. Further research is needed to understand the potential neuroprotective mechanisms of 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane and its potential therapeutic applications in neurodegenerative disorders.

Synthesis Methods

1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane is synthesized through a multi-step process starting from 2,6-dichlorobenzyl chloride and 4-methyl-1,4-diazepan-1-amine. The reaction involves the formation of an intermediate, which is then reacted with sodium hydride and methyl iodide to yield 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane. The final product is purified through recrystallization or column chromatography.

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c1-16-6-3-7-17(9-8-16)10-11-12(14)4-2-5-13(11)15/h2,4-5H,3,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYNOFPULKEZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5424705

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